3-Ethyloxolane-2,5-dione

Description

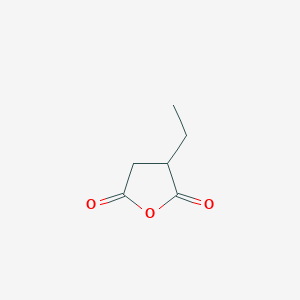

Structure

3D Structure

Properties

IUPAC Name |

3-ethyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTGWRSQRUHPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930770 | |

| Record name | 3-Ethyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-81-5 | |

| Record name | Dihydro-3-ethyl-2,5-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyloxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Ethyloxolane-2,5-dione, also known as 3-ethylsuccinic anhydride. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2-ethylsuccinic acid, followed by its cyclization to the target anhydride. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding and replication of the synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the synthesis of 2-ethylsuccinic acid via a malonic ester synthesis route. The subsequent step is the dehydration of the resulting dicarboxylic acid to form the cyclic anhydride, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethylsuccinic Acid

This procedure is adapted from standard malonic ester synthesis protocols.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Bromoethane

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol with stirring until all the sodium has reacted to form sodium ethoxide.

-

Alkylation: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate dropwise with continuous stirring. After the addition is complete, add bromoethane dropwise at a rate that maintains a gentle reflux. Once the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Distillation: Remove the solvent by rotary evaporation. Purify the resulting crude diethyl 2-ethylmalonate by vacuum distillation.

-

Hydrolysis and Decarboxylation: Add the purified diethyl 2-ethylmalonate to a round-bottom flask with an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 12-18 hours to effect both hydrolysis of the esters and decarboxylation of the resulting malonic acid derivative.

-

Isolation of 2-Ethylsuccinic Acid: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-ethylsuccinic acid can be purified by recrystallization from water or a suitable organic solvent.

Step 2: Synthesis of this compound

This protocol is based on established methods for the dehydration of succinic acid.[1][2]

Materials:

-

2-Ethylsuccinic acid

-

Acetic anhydride

-

Anhydrous diethyl ether

Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser protected by a drying tube, place 2-ethylsuccinic acid and an excess of acetic anhydride.

-

Dehydration: Gently heat the mixture in an oil bath to reflux. Continue heating for 1-2 hours, or until the solid 2-ethylsuccinic acid has completely dissolved, forming a clear solution.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to induce crystallization of the product.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with two portions of cold, anhydrous diethyl ether. Dry the product in a vacuum desiccator over calcium chloride to remove any residual acetic acid and ether.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of this compound.

| Step 1: Synthesis of 2-Ethylsuccinic Acid | |

| Reactant | Molar Ratio |

| Diethyl malonate | 1.0 |

| Sodium | 1.05 |

| Bromoethane | 1.1 |

| Reaction Conditions | |

| Alkylation Temperature | Reflux |

| Alkylation Time | 2-3 hours |

| Hydrolysis/Decarboxylation Temperature | Reflux |

| Hydrolysis/Decarboxylation Time | 12-18 hours |

| Expected Yield | ~70-80% |

| Step 2: Synthesis of this compound | |

| Reactant | Molar Ratio |

| 2-Ethylsuccinic acid | 1.0 |

| Acetic anhydride | 2.0-3.0 |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 1-2 hours |

| Expected Yield | ~85-95% |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

Safety Considerations

-

Sodium metal reacts violently with water. Handle with extreme care under anhydrous conditions.

-

Bromoethane is a volatile and potentially carcinogenic alkylating agent. Handle in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Concentrated hydrochloric acid is highly corrosive. Use appropriate personal protective equipment.

-

All procedures should be carried out in a well-ventilated fume hood.

Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional safety guidelines.

References

Spectroscopic Analysis of 3-Ethyloxolane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Ethyloxolane-2,5-dione (also known as 3-ethylsuccinic anhydride). Due to a lack of readily available experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 2.8 | Multiplet | 1H | H-3 (methine) |

| ~3.0 - 2.6 | Multiplet | 2H | H-4 (methylene) |

| ~2.0 - 1.6 | Multiplet | 2H | -CH₂-CH₃ (methylene) |

| ~1.1 - 0.9 | Triplet | 3H | -CH₂-CH₃ (methyl) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~175 - 170 | Quaternary | C-2, C-5 (carbonyls) |

| ~40 - 35 | Methine | C-3 |

| ~35 - 30 | Methylene | C-4 |

| ~28 - 22 | Methylene | -CH₂-CH₃ |

| ~12 - 8 | Methyl | -CH₂-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~1865 - 1845 | Strong | Asymmetric C=O Stretch | Anhydride |

| ~1785 - 1765 | Stronger | Symmetric C=O Stretch | Anhydride |

| ~1250 - 1180 | Strong | C-O-C Stretch | Anhydride |

| 2975 - 2850 | Medium-Weak | C-H Stretch | Alkane |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Possible Fragment | Notes |

| 128 | [M]⁺ | Molecular Ion |

| 99 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 84 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 56 | [C₄H₈]⁺ or [C₃H₄O]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1]

-

For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

If the sample contains particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.[1]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) and a relaxation delay are often necessary due to the low natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the compound is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]

-

Solid (KBr Pellet) : Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solid (Mull) : Grind a small amount of the solid sample with a drop of a mulling agent (e.g., Nujol) to form a paste. Spread the paste between two salt plates.[2][3]

-

Solution : Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.[3]

-

-

Data Acquisition :

-

Record a background spectrum of the empty spectrometer (or with the salt plates/solvent for correction).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis :

-

The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Identify characteristic absorption bands in the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-400 cm⁻¹) to identify the functional groups present in the molecule.[4]

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

The method of sample introduction depends on the physical state and volatility of the compound. For a relatively volatile compound like this compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) would be suitable.[5]

-

In GC-MS, the sample is injected into a gas chromatograph, where it is vaporized and separated from other components before entering the mass spectrometer.[5]

-

-

Ionization (Electron Ionization - EI) :

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6][7][8]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[5][9]

-

The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic ions.[6][7]

-

-

Mass Analysis and Detection :

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis :

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. webassign.net [webassign.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

3-Ethyloxolane-2,5-dione: Unraveling the Biological Mechanism of Action

A notable gap in current scientific literature exists regarding the specific mechanism of action of 3-Ethyloxolane-2,5-dione in biological systems. Despite its defined chemical structure, extensive searches of public scientific databases and literature repositories have yielded no specific data on its biological activity, cellular targets, or associated signaling pathways.

While the broader class of oxolane-2,5-diones and related small molecules have been investigated for various biological activities, this information is general and not directly applicable to the specific ethyl-substituted derivative. Without dedicated research on this compound, any discussion of its mechanism of action would be purely speculative.

Consequently, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. The core requirements of data presentation, experimental methodologies, and visualization cannot be fulfilled due to the absence of primary research on this compound.

This lack of information highlights a potential area for future research. Investigating the biological effects of this compound could uncover novel cellular interactions and therapeutic possibilities. Future studies would need to encompass a foundational screening of its activity against various cell lines and protein targets to begin to elucidate its mechanism of action.

Discovery and Isolation of Novel Oxolane-2,5-diones: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of novel oxolane-2,5-diones. This class of compounds, featuring a five-membered ring with two carbonyl groups, represents a promising scaffold for the development of new therapeutic agents.

Discovery of Novel Oxolane-2,5-diones

The discovery of new oxolane-2,5-dione derivatives can be approached through two primary strategies: isolation from natural sources and combinatorial synthesis.

Isolation from Natural Sources

Fungi are a rich source of structurally diverse secondary metabolites, including polyketides that can serve as precursors to oxolane-2,5-diones. The general workflow for isolating these compounds from fungal sources is outlined below.

Experimental Workflow for Isolation from Fungal Sources

Caption: Workflow for the isolation of novel oxolane-2,5-diones from fungal sources.

A detailed protocol for the isolation of antimicrobial metabolites from a fungal source, which can be adapted for oxolane-2,5-diones, is provided below.

Experimental Protocol: Isolation of Fungal Metabolites

-

Fermentation: The fungal strain is cultivated on a solid rice medium at room temperature for 30 days.

-

Extraction: The fermented material is extracted three times with ethyl acetate (EtOAc). The solvent is then evaporated to yield a crude extract.[1]

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to separate the components into several fractions.[1]

-

Further Purification: The fractions are further purified using a combination of Octadecyl-silylated (ODS) silica gel chromatography, Sephadex LH-20 column chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[1]

Combinatorial Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. A potential synthetic route to a library of novel oxolane-2,5-diones is the organocatalytic asymmetric Michael addition.

Logical Relationship for Combinatorial Synthesis

Caption: Logical workflow for the combinatorial synthesis of a chemical library.

The following protocol is based on the synthesis of pyrrolidine-2,5-dione derivatives and can be adapted for the synthesis of oxolane-2,5-diones.

Experimental Protocol: Synthesis of a Pivalate-Based Michael Product

-

Reaction Setup: In a round-bottom flask, N-phenylmaleimide and ethyl isobutyrate are dissolved in an appropriate solvent.

-

Catalyst Addition: An organocatalyst is added to the reaction mixture.

-

Reaction and Purification: The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is then purified by column chromatography.[2]

Structure Elucidation

The chemical structure of the isolated or synthesized compounds is determined using a combination of spectroscopic techniques.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[2] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) determines the exact molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the presence of functional groups, such as the characteristic carbonyl (C=O) stretches of the dione. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline compounds. |

Biological Activity and Evaluation

Novel oxolane-2,5-diones can be screened for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The cytotoxic effects of novel compounds can be evaluated against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., A549, Hela) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).

-

MTT Assay: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated.[3]

Table 1: Anticancer Activity of Novel 3,6-diunsaturated 2,5-diketopiperazines (Analogs of Oxolane-2,5-diones) [3]

| Compound | A549 IC₅₀ (µM) | Hela IC₅₀ (µM) |

| 6 | 2.1 | 1.8 |

| 8 | 3.5 | 2.9 |

| 9 | 1.8 | 1.5 |

| 10 | 1.5 | 1.1 |

| 11 | 1.2 | 0.7 |

| 12 | 8.9 | 7.5 |

| 14 | 4.3 | 3.8 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit key inflammatory mediators.

Signaling Pathway in Inflammation

Caption: Potential inhibition of the LPS-TLR4-NF-κB signaling pathway by novel oxolane-2,5-diones.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: RAW264.7 macrophage cells are cultured.

-

Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

-

Measurement of Inflammatory Mediators: The production of nitric oxide (NO) and reactive oxygen species (ROS) in the cell culture supernatant is measured.[4]

Table 2: In Vitro Anti-inflammatory Activity of a Pyrrolidine-2,5-dione Derivative (MAK01) [2]

| Enzyme | IC₅₀ (µg/mL) |

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Antimicrobial Activity

The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Culture: Bacterial (e.g., Bacillus subtilis, Shigella dysenteriae) and fungal strains are cultured in appropriate broth.

-

Serial Dilution: The test compounds are serially diluted in the broth.

-

Inoculation and Incubation: The microorganisms are inoculated into the wells containing the diluted compounds and incubated.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

Table 3: Antibacterial Activity of Sclerotioramine (a fungal metabolite) [1]

| Bacterial Strain | MIC (µg/mL) |

| B. subtilis | 3.125 |

| S. dysenteriae | 6.25 |

| S. aureus | 12.5 |

| B. megaterium | 3.125 |

Conclusion

The oxolane-2,5-dione scaffold holds significant promise for the development of novel therapeutics. The methodologies outlined in this guide, adapted from successful studies on analogous compounds, provide a robust framework for the discovery, isolation, characterization, and biological evaluation of new derivatives. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 4. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyloxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyloxolane-2,5-dione (CAS No. 14035-81-5), a substituted succinic anhydride. While specific data for this compound is limited, this document compiles available information and extrapolates from closely related analogues to provide a thorough resource for researchers. The guide covers the compound's chemical identity, physicochemical properties, proposed synthesis protocols, key chemical reactions, and potential applications, with a focus on its utility as a building block in organic synthesis and polymer chemistry. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key transformations. Diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Chemical Identity and Properties

This compound, also known by its IUPAC name, is a cyclic dicarboxylic anhydride. Its structure consists of a five-membered oxolane (tetrahydrofuran) ring with two ketone functionalities and an ethyl substituent at the 3-position.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source/Notes |

| IUPAC Name | This compound | PubChem |

| CAS Number | 14035-81-5 | Sigma-Aldrich |

| Molecular Formula | C₆H₈O₃ | PubChem[1] |

| Molecular Weight | 128.13 g/mol | Sigma-Aldrich |

| InChI Key | YRTGWRSQRUHPKX-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | CCC1CC(=O)OC1=O | PubChem |

| Appearance | Expected to be a colorless solid or liquid | Based on analogous compounds |

| Solubility | Expected to be soluble in organic solvents and react with protic solvents | Based on general anhydride reactivity |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H-NMR | δ (ppm): 1.0-1.2 (t, 3H, -CH₂CH₃ ), 1.8-2.0 (q, 2H, -CH₂ CH₃), 2.8-3.0 (m, 2H, -CHCH₂ CO-), 3.2-3.4 (m, 1H, -CH (Et)CO-) |

| ¹³C-NMR | δ (ppm): 10-15 (-CH₂C H₃), 25-30 (-C H₂CH₃), 35-40 (-CHC H₂CO-), 45-50 (-C H(Et)CO-), 170-175 (C=O) |

| IR | ν (cm⁻¹): 1850-1870 and 1780-1800 (anhydride C=O stretching) |

Synthesis

The primary route for the synthesis of this compound is through the dehydration of its corresponding dicarboxylic acid, 2-ethylsuccinic acid.

Synthesis of 2-Ethylsuccinic Acid

Several methods have been reported for the synthesis of substituted succinic acids. A plausible route for 2-ethylsuccinic acid involves the alkylation of a malonic ester derivative.[2]

Experimental Protocol: Synthesis of 2-Ethylsuccinic Acid via Malonic Ester Alkylation

-

Alkylation: Diethyl malonate is reacted with a suitable ethylating agent (e.g., ethyl bromide) in the presence of a base like sodium ethoxide to form diethyl ethylmalonate.

-

Michael Addition: The resulting diethyl ethylmalonate can then undergo a Michael addition with a compound such as ethyl acrylate.

-

Hydrolysis and Decarboxylation: The resulting tetraester is then hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating, to yield 2-ethylsuccinic acid.

A patent describes a method for producing 2-(1-methylalkyl)succinic acids which can be adapted for 2-ethylsuccinic acid.[3]

Caption: Proposed synthesis of 2-Ethylsuccinic Acid.

Dehydration of 2-Ethylsuccinic Acid

The conversion of a dicarboxylic acid to its cyclic anhydride is a standard organic transformation.[4][5]

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a drying tube.

-

Reaction Mixture: 2-Ethylsuccinic acid is mixed with a dehydrating agent such as acetyl chloride or acetic anhydride. Phosphorus pentoxide can also be used.

-

Heating: The mixture is heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (if applicable) or by TLC.

-

Isolation: The excess dehydrating agent is removed by distillation. The crude product can then be purified by vacuum distillation or recrystallization.

Caption: Synthesis of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the strained anhydride ring, making it susceptible to nucleophilic attack. This reactivity is the basis for its potential applications in organic synthesis and polymer chemistry.

Ring-Opening Reactions

Similar to other succinic anhydrides, this compound is expected to undergo ring-opening reactions with various nucleophiles.[4]

Experimental Protocol: General Ring-Opening Reaction

-

Reaction Setup: this compound is dissolved in an appropriate aprotic solvent in a round-bottom flask.

-

Nucleophile Addition: The nucleophile (e.g., an alcohol, amine, or water) is added to the solution, often in the presence of a catalyst (acid or base).

-

Reaction Monitoring: The reaction progress is monitored by TLC or other analytical techniques.

-

Workup and Purification: Upon completion, the reaction is worked up to remove any remaining starting materials and catalyst. The product is then purified by chromatography, distillation, or recrystallization.

Caption: Key ring-opening reactions.

Polymerization

Substituted oxolane-2,5-diones can serve as monomers for ring-opening polymerization (ROP) to produce polyesters.[6] The ethyl substituent in this compound would influence the properties of the resulting polymer, such as its solubility, glass transition temperature, and degradability. Alkenyl succinic anhydrides are known to be used in polymerization reactions.[7][8]

Experimental Protocol: Ring-Opening Polymerization

-

Monomer Purification: this compound is purified to remove any impurities that might interfere with the polymerization.

-

Initiator and Catalyst: A suitable initiator (e.g., an alcohol) and catalyst (e.g., a tin-based catalyst like tin(II) octoate) are added to the purified monomer.

-

Polymerization: The reaction is carried out under inert atmosphere at elevated temperatures.

-

Polymer Isolation: The resulting polymer is dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomer and catalyst residues. The polymer is then dried under vacuum.

Caption: Ring-opening polymerization workflow.

Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, cyclic anhydrides are valuable intermediates in the synthesis of pharmaceuticals. They can be used to introduce dicarboxylic acid functionalities into molecules, which can improve solubility or act as a linker for prodrugs. The reactivity of the anhydride allows for conjugation to alcohols or amines in drug molecules.

Safety Information

Specific safety data for this compound is not available. However, based on its chemical structure as a cyclic anhydride, it should be handled with care. Anhydrides are generally corrosive, moisture-sensitive, and can cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical for which detailed experimental data is not widely published. However, by drawing parallels with structurally similar and well-studied succinic anhydrides, this guide provides a solid foundation for researchers interested in its synthesis and reactivity. Its potential as a monomer for the creation of functional polyesters and as a building block in organic synthesis warrants further investigation. The experimental protocols and reaction schemes presented herein are intended to serve as a starting point for future research into this and related compounds.

References

- 1. This compound | C6H8O3 | CID 139667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid - Google Patents [patents.google.com]

- 4. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 5. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]

- 6. 3-Ethyl-3-methyloxolane-2,5-dione | 50598-33-9 | Benchchem [benchchem.com]

- 7. US4374235A - Anhydride containing polymers derived from alkenyl succinic anhydride - Google Patents [patents.google.com]

- 8. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 3-Ethyloxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties of 3-Ethyloxolane-2,5-dione, also known as ethyl succinic anhydride. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of its melting and boiling points. Furthermore, a logical workflow for its synthesis and subsequent derivatization is presented to support research and development activities.

Compound Identification and Properties

This compound is a derivative of succinic anhydride, featuring an ethyl group at the 3-position of the oxolane ring. This substitution influences its physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2-Ethylsuccinic anhydride; Ethylsuccinic anhydride | - |

| CAS Number | 14035-81-5 | - |

| Molecular Formula | C₆H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 128.13 g/mol | --INVALID-LINK-- |

| Melting Point | Data not available in cited literature | - |

| Boiling Point | Data not available in cited literature | - |

Note: Extensive searches of chemical databases and literature did not yield specific experimental values for the melting and boiling points of this compound.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the melting and boiling points of organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and relies on observing the temperature range over which the solid transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Ensure the sample of this compound is pure and dry. If necessary, recrystallize from a suitable solvent.

-

Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rough measurement may be necessary).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

-

For accuracy, repeat the determination at least twice and calculate the average.

-

2.2. Boiling Point Determination (Micro Method)

This method is used for small quantities of liquid and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube or other heating bath, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, rubber band or wire for attachment.

-

Procedure:

-

Add a small amount (0.5-1 mL) of liquid this compound to the fusion tube.

-

Place a capillary tube, with its sealed end uppermost, into the fusion tube.

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a heating bath (e.g., Thiele tube filled with mineral oil) so that the heat is distributed evenly.

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Logical Workflow: Synthesis and Derivatization

Succinic anhydride and its derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals. The following diagram illustrates a logical workflow for the synthesis of this compound and its potential use in creating derivatives.

Caption: Synthesis and potential derivatization of this compound.

Application in Drug Development

Succinic anhydride and its derivatives are frequently employed in medicinal chemistry. They can be used as linkers to modify the properties of active pharmaceutical ingredients (APIs), such as improving solubility or enabling targeted delivery. The anhydride moiety is reactive towards nucleophiles like alcohols and amines, allowing for the formation of ester or amide linkages with drug molecules. This strategy is a key aspect of prodrug design.

Caption: Role of succinic anhydrides in prodrug development.

An In-depth Technical Guide on the Solubility of 3-Ethyloxolane-2,5-dione in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyloxolane-2,5-dione, a substituted cyclic anhydride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data for the parent compound, succinic anhydride (oxolane-2,5-dione), to predict its solubility profile. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided.

Predicted Solubility Profile

The solubility of this compound is expected to be influenced by the presence of the ethyl group, which will likely increase its solubility in non-polar and moderately polar organic solvents compared to the unsubstituted succinic anhydride. However, the fundamental reactivity of the anhydride functional group with protic solvents will remain a key characteristic.

Disclaimer: The following table is an estimation based on the known solubility of succinic anhydride. Actual quantitative solubility of this compound may vary and should be determined experimentally.

| Solvent | Predicted Solubility | Rationale and Remarks |

| Protic Solvents | ||

| Water | Reactive (hydrolyzes) | Cyclic anhydrides react with water to form the corresponding dicarboxylic acid (3-ethylsuccinic acid). This is not a true dissolution but a chemical reaction. The rate of hydrolysis can be slow but is accelerated by heat and acidic or basic conditions.[1][2][3] |

| Alcohols (e.g., Ethanol, Methanol) | Reactive (alcoholysis) | Reacts with alcohols to form the monoester of the corresponding dicarboxylic acid.[3][4] This is a chemical transformation rather than a simple dissolution. |

| Aprotic Solvents | ||

| Acetone | Soluble | Succinic anhydride is soluble in acetone. The ethyl group is expected to enhance this solubility.[4][5] |

| Acetonitrile | Soluble | Succinic anhydride exhibits good solubility in acetonitrile.[4] |

| Ethyl Acetate | Soluble | Succinic anhydride is soluble in ethyl acetate.[4][5] |

| Chloroform | Soluble | Succinic anhydride is reported to be soluble in chloroform.[1][2][4] |

| Diethyl Ether | Slightly Soluble | Succinic anhydride has very slight solubility in ether.[2][4] The ethyl group may slightly increase this solubility. |

| Benzene | Poorly Soluble | Succinic anhydride is poorly soluble in benzene.[5] |

| Carbon Tetrachloride | Soluble | Succinic anhydride is soluble in carbon tetrachloride.[2][4] |

| Petroleum Ether | Practically Insoluble | Succinic anhydride is practically insoluble in petroleum ether.[5] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound in non-reactive organic solvents is the equilibrium solubility method, also known as the shake-flask method.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Determine the mass of the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the saturated solutions by interpolating their peak areas on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the concentration determined from the analysis.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Signaling Pathway of Anhydride Reaction with Protic Solvents

References

Thermogravimetric Analysis of 3-Ethyloxolane-2,5-dione: A Technical Guide

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere.[1][2] The resulting data provides valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[1] A typical TGA instrument consists of a high-precision balance, a furnace, a purge gas system for atmosphere control, and a computer for instrument control and data acquisition.[3] The output of a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature or time.[2]

Experimental Protocol for Thermogravimetric Analysis

The following is a generalized protocol for the thermogravimetric analysis of a small organic molecule like 3-Ethyloxolane-2,5-dione.

2.1. Instrumentation

A standard thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C is required. The instrument should have a programmable temperature controller and a gas-flow system for maintaining an inert atmosphere.

2.2. Sample Preparation

-

Ensure the sample of this compound is of high purity to avoid interferences from impurities.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[4] The exact sample weight should be recorded.

-

For materials that may melt, ensure the sample does not coat the crucible walls to an extent that it could creep out during the experiment.[4]

2.3. TGA Measurement Parameters

-

Purge Gas: An inert gas, typically nitrogen or argon, should be used to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.[4]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a linear heating rate of 10°C/min to a final temperature of approximately 600°C. This heating rate is a common choice for initial investigations.

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

2.4. Post-Analysis

-

The resulting thermogram (mass vs. temperature) and its first derivative (DTG curve) should be plotted. The DTG curve shows the rate of mass loss and can help to identify the temperatures of maximum decomposition rates.

-

Analyze the data to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the DTG peak), and the percentage of mass loss at different stages.

Data Presentation: TGA of Analogous Cyclic Anhydrides

The following table summarizes the thermal decomposition data for maleic anhydride and succinic anhydride, which are structurally related to this compound. This data is presented to provide a comparative baseline for the expected thermal behavior.

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Major Weight Loss (%) | Reference |

| Maleic Anhydride | ~60 | ~150 | >95% | [5] |

| Succinic Anhydride | Not specified | Not specified | >95% (in polyester) | [6] |

Note: The thermal stability and decomposition profile can be influenced by factors such as heating rate, sample size, and atmospheric conditions.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for performing a thermogravimetric analysis experiment.

4.2. Plausible Thermal Decomposition Pathway

While the specific decomposition mechanism for this compound has not been elucidated, a plausible pathway for cyclic anhydrides involves the elimination of carbon dioxide and carbon monoxide.[7] The following diagram illustrates a hypothetical decomposition pathway for an alkyl-substituted oxolane-2,5-dione.

Interpretation of Results

The thermogram of this compound is expected to show a single-step or multi-step decomposition profile. The initial flat region of the curve represents the thermal stability of the compound. The onset of the downward slope indicates the beginning of decomposition. The temperature at which the rate of mass loss is maximal is given by the peak of the DTG curve. The final plateau at a lower mass percentage corresponds to the mass of the non-volatile residue, if any. For a volatile organic compound like this compound, the final mass is expected to be close to zero.

The decomposition of cyclic anhydrides can proceed through concerted or stepwise mechanisms, often yielding carbon dioxide, carbon monoxide, and a corresponding alkene or ketene.[7][8] The exact products and mechanism would require further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gases.

Conclusion

This technical guide has outlined the methodology for conducting a thermogravimetric analysis of this compound. While specific data for this compound is not currently available, the provided protocol and data for analogous structures offer a solid foundation for researchers. The use of TGA will be invaluable in determining the thermal stability and decomposition characteristics of this and other novel compounds in drug development and materials science. It is recommended that any TGA study on this compound be complemented with evolved gas analysis to fully elucidate its thermal decomposition pathway.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. etamu.edu [etamu.edu]

- 4. epfl.ch [epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Theoretical Analysis of 3-Ethyloxolane-2,5-dione: A Foundational Study Based on Succinic Anhydride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the molecular structure of cyclic anhydrides, with a specific focus on providing a foundational understanding for the study of 3-Ethyloxolane-2,5-dione. Due to a lack of publicly available theoretical studies on this compound, this document leverages experimental and computational data from its parent compound, succinic anhydride (oxolane-2,5-dione), to establish a robust framework for analysis. The principles and data presented herein serve as a critical reference for researchers engaged in the structural analysis and molecular modeling of substituted oxolane-2,5-diones and related compounds in the field of drug development and materials science. This guide includes a detailed presentation of molecular geometry parameters, a thorough description of computational and experimental protocols, and visualizations of the theoretical workflow.

Introduction

This compound is a cyclic dicarboxylic anhydride with potential applications in polymer chemistry and as a building block in the synthesis of pharmacologically active molecules. A precise understanding of its three-dimensional structure is fundamental to predicting its reactivity, intermolecular interactions, and biological activity. Theoretical studies, primarily employing quantum chemical methods, are indispensable for obtaining detailed structural information at the atomic level.

Currently, there is a notable absence of dedicated theoretical and experimental studies on the molecular structure of this compound in peer-reviewed literature. To address this gap and to provide a valuable resource for researchers, this whitepaper presents a detailed theoretical analysis of the closely related and well-studied molecule, succinic anhydride. By examining the structural parameters and computational methodologies for succinic anhydride, we can establish a reliable baseline for the anticipated molecular characteristics of its ethyl-substituted derivative. The substitution of a hydrogen atom with an ethyl group is expected to introduce steric effects and subtle electronic changes, but the fundamental geometry of the oxolane-2,5-dione ring is likely to be well-represented by the parent compound.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular architecture of cyclic anhydrides and the computational tools used to study them.

Molecular Structure and Data Presentation

The molecular structure of succinic anhydride has been determined through both experimental techniques, such as X-ray crystallography, and theoretical calculations. The five-membered ring of succinic anhydride is nearly planar, and the key structural parameters are the bond lengths, bond angles, and dihedral angles that define its conformation.

Atom Numbering Convention

The following atom numbering scheme is used for the succinic anhydride molecule in the subsequent data tables.

Atom numbering for the succinic anhydride ring.

Tabulated Structural Parameters

The following tables summarize the key geometrical parameters for succinic anhydride, comparing experimental data from X-ray crystallography with theoretical data from a semiexperimental equilibrium structure determination.[1]

Table 1: Bond Lengths of Succinic Anhydride (in Ångströms)

| Bond | Experimental (X-ray)[2] | Semiexperimental (re)[1] |

| C2=O2 | 1.194 | 1.192 |

| C5=O3 | 1.194 | 1.192 |

| C2-O1 | 1.393 | 1.386 |

| C5-O1 | 1.393 | 1.386 |

| C2-C3 | 1.503 | 1.515 |

| C4-C5 | 1.503 | 1.515 |

| C3-C4 | 1.533 | 1.536 |

Table 2: Bond Angles of Succinic Anhydride (in Degrees)

| Angle | Experimental (X-ray)[2] | Semiexperimental (re)[1] |

| O1-C2-C3 | 109.8 | 110.1 |

| O1-C5-C4 | 109.8 | 110.1 |

| C2-O1-C5 | 110.0 | 111.4 |

| C2-C3-C4 | 104.2 | 103.2 |

| C3-C4-C5 | 104.2 | 103.2 |

| O2=C2-O1 | 121.1 | 121.2 |

| O3=C5-O1 | 121.1 | 121.2 |

| O2=C2-C3 | 129.1 | 128.7 |

| O3=C5-C4 | 129.1 | 128.7 |

Table 3: Key Dihedral Angles of Succinic Anhydride (in Degrees)

| Dihedral Angle | Semiexperimental (re)[1] |

| C5-O1-C2-C3 | -1.7 |

| C2-O1-C5-C4 | 1.7 |

| O1-C2-C3-C4 | 2.6 |

| O1-C5-C4-C3 | -2.6 |

| C2-C3-C4-C5 | 0.0 |

Experimental and Theoretical Protocols

The determination of molecular structure relies on a synergistic relationship between experimental measurements and theoretical calculations. This section details the methodologies for both approaches as they would be applied to a molecule like this compound, based on established protocols for similar compounds.

Computational Protocol: Geometry Optimization and Vibrational Analysis

A standard and reliable method for determining the equilibrium geometry of a molecule is through quantum chemical calculations, particularly Density Functional Theory (DFT).

Methodology:

-

Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software. For this compound, this would involve adding an ethyl group to the C3 position of the succinic anhydride ring.

-

Conformational Analysis: For flexible molecules, a conformational search is performed to identify the lowest energy conformer. This is particularly important for the ethyl group, which can rotate.

-

Geometry Optimization: The initial structure is then optimized using a selected DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) or a larger basis set.[3] This process systematically alters the atomic coordinates to find the geometry with the lowest electronic energy.

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the theoretical vibrational spectrum (e.g., IR and Raman), which can be compared with experimental spectroscopic data.

-

Computational workflow for molecular structure determination.

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a solid-state sample.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often a trial-and-error process involving the slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the electron density distribution in the crystal, from which the positions of the atoms are inferred. This initial model is then refined to achieve the best possible fit with the experimental data.

Visualization of Logical Relationships

The relationship between theoretical calculations and experimental data is crucial for a comprehensive understanding of molecular structure. Theoretical models are validated against experimental results, and in turn, can provide insights that are difficult to obtain through experiment alone.

Relationship between theoretical and experimental approaches.

Conclusion

While direct theoretical studies on this compound are not yet available, this technical guide provides a robust framework for its future investigation by leveraging the extensive data on its parent compound, succinic anhydride. The presented tables of molecular parameters and detailed computational and experimental protocols offer a solid foundation for researchers. The close structural similarity between succinic anhydride and its ethyl derivative allows for the reasonable assumption that the data and methodologies outlined here will be highly relevant. This guide serves as a valuable starting point for the molecular modeling and structural analysis of this compound and other substituted cyclic anhydrides, which are of growing importance in medicinal chemistry and materials science. Future work should focus on applying these established theoretical methods to this compound to elucidate the specific structural effects of the ethyl substituent.

References

- 1. The puzzling hyper-fine structure and an accurate equilibrium geometry of succinic anhydride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. X-ray diffraction and molecular simulation study of the crystalline and liquid states of succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation [mdpi.com]

Quantum chemical calculations for 3-Ethyloxolane-2,5-dione

An In-depth Technical Guide to the Quantum Chemical Investigation of 3-Ethyloxolane-2,5-dione

Abstract

Quantum chemical calculations are indispensable tools in modern chemistry, offering profound insights into molecular structure, reactivity, and properties, thereby accelerating research and development, particularly in the field of drug discovery. This technical guide outlines a comprehensive computational protocol for the theoretical investigation of this compound, a succinic anhydride derivative. Due to a lack of specific published studies on this molecule, this document serves as a proposed research framework, detailing methodologies based on established computational practices for analogous heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a robust workflow for obtaining and interpreting quantum chemical data.

Introduction

This compound, also known as 2-ethylsuccinic anhydride, belongs to the family of five-membered heterocyclic diones. These structures are of significant interest in medicinal chemistry and materials science due to their reactivity and potential as building blocks for more complex molecules. Understanding the fundamental electronic and structural properties of this molecule is crucial for predicting its reactivity, stability, and potential biological interactions.

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides a powerful, non-experimental means to elucidate these properties. DFT has become a popular and essential tool for chemical calculations due to its balance of computational cost and accuracy. This guide proposes a standard workflow for the quantum chemical analysis of this compound, covering geometry optimization, vibrational analysis, frontier molecular orbitals, and thermodynamic properties.

Proposed Computational Methodology

The following protocol outlines a comprehensive approach for the quantum chemical characterization of this compound using DFT.

2.1. Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

2.2. Level of Theory

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and well-validated functional for organic molecules and is proposed for this study. The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational expense, with diffuse functions (++) to accurately describe anions and p and d polarization functions to account for non-spherical electron distribution.

2.3. Experimental Protocols

-

Step 1: Initial Structure Preparation The 3D structure of this compound will be constructed using a molecular modeling program like Avogadro or GaussView. The initial geometry will be pre-optimized using a faster, lower-level method like molecular mechanics (e.g., UFF) to find a reasonable starting conformation.

-

Step 2: Geometry Optimization The pre-optimized structure will be fully optimized in the gas phase at the B3LYP/6-311++G(d,p) level of theory. The optimization process will be continued until the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is typically confirmed when the residual forces are less than 10⁻⁵ Hartree/Bohr.

-

Step 3: Vibrational Frequency Analysis Following successful geometry optimization, a frequency calculation will be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule and to compute zero-point vibrational energy (ZPVE) and other thermodynamic properties.

-

Step 4: Electronic Property Calculations Using the optimized geometry, a single-point energy calculation will be performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Hypothetical Data Presentation

The following tables present illustrative data that would be expected from the proposed computational study.

Table 1: Calculated Thermodynamic Properties of this compound

| Parameter | Value | Unit |

| Zero-point vibrational energy (ZPVE) | 105.23 | kcal/mol |

| Enthalpy (H) | -450.123 | Hartree |

| Gibbs Free Energy (G) | -450.158 | Hartree |

| Entropy (S) | 90.45 | cal/mol·K |

Table 2: Key Electronic Properties of this compound

| Parameter | Value (eV) |

| Energy of HOMO | -7.85 |

| Energy of LUMO | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 6.62 |

Table 3: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C1=O1 | 1.21 Å |

| Bond Length | C4=O2 | 1.20 Å |

| Bond Length | C1-O3 | 1.38 Å |

| Bond Length | C4-O3 | 1.39 Å |

| Bond Angle | O1-C1-C2 | 128.5° |

| Bond Angle | C1-O3-C4 | 110.2° |

| Dihedral Angle | O1-C1-C2-C3 | 175.4° |

Visualization of Workflow and Molecular Concepts

The following diagrams illustrate the proposed computational workflow and the logical relationships between the calculated properties.

Caption: Computational workflow for quantum chemical analysis of this compound.

Caption: Logical dependencies between key quantum chemical calculations.

Interpretation and Significance

The data derived from these proposed calculations would provide significant insights for medicinal chemists and materials scientists:

-

Reactivity Prediction: The HOMO and LUMO energy levels are fundamental to understanding chemical reactivity. A large HOMO-LUMO gap, as suggested by the hypothetical data, implies high kinetic stability. The locations of these orbitals (i.e., which atoms contribute most) indicate the likely sites for nucleophilic and electrophilic attack.

-

Structural Confirmation: Calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure of synthesized this compound and to assign spectral bands to specific molecular motions.

-

Thermodynamic Stability: The calculated Gibbs free energy and enthalpy provide a measure of the molecule's thermodynamic stability, which is crucial for understanding its formation and potential degradation pathways.

-

Foundation for Further Studies: The optimized geometry serves as a reliable starting point for more advanced computational studies, such as molecular docking simulations to investigate potential binding interactions with biological targets, or reaction mechanism studies to explore its synthetic transformations.

Conclusion

This technical guide has detailed a comprehensive and robust theoretical framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, researchers can obtain detailed information about the molecule's geometric, electronic, and thermodynamic properties. The proposed workflow, from initial structure generation to the analysis of calculated data, provides a clear path for elucidating the fundamental chemical nature of this compound. The insights gained from such a study are invaluable for guiding future experimental work in drug design, synthesis, and materials science, ultimately enabling a more rational and efficient development process.

In Silico Screening of 3-Ethyloxolane-2,5-dione for Novel Anticancer Therapeutics: A Technical Guide

Abstract: The escalating prevalence of cancer necessitates the continuous exploration of novel chemical scaffolds for therapeutic intervention. This technical guide outlines a comprehensive in silico screening workflow for evaluating the potential of 3-Ethyloxolane-2,5-dione as a candidate for anticancer drug discovery. Lacking prior experimental data on its biological activity, this document presents a hypothetical yet methodologically rigorous approach targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogene. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation standards, and visualizations to facilitate the computational assessment of this and similar small molecules.

Introduction

This compound is a small heterocyclic compound belonging to the succinic anhydride family. While its primary applications have been in organic synthesis, the structural motif of a cyclic dione is present in various biologically active molecules, suggesting its potential as a novel scaffold in drug discovery. Given the high rates of attrition in the drug development pipeline, in silico screening methods offer a time- and cost-effective strategy to prioritize compounds with favorable pharmacological profiles for further experimental validation.

This guide details a hypothetical in silico investigation of this compound against the kinase domain of the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutation of EGFR are hallmarks of numerous cancers, including non-small-cell lung cancer, making it a prime target for therapeutic development.[1][2] The workflow encompasses ligand and target preparation, virtual screening of analogous compounds, molecular docking, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, and molecular dynamics simulations to assess binding stability.

Physicochemical Properties of this compound

A foundational step in any drug discovery campaign is the characterization of the lead compound. The key physicochemical properties of this compound are summarized in Table 1. These descriptors are crucial for assessing its drug-likeness and for parameterizing computational models.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C6H8O3 | PubChem |

| Molecular Weight | 128.13 g/mol | PubChem |

| CAS Number | 14035-81-5 | PubChem |

| SMILES | CCC1CC(=O)OC1=O | PubChem[3] |

| InChIKey | YRTGWRSQRUHPKX-UHFFFAOYSA-N | PubChem[3] |

In Silico Screening Workflow

The comprehensive in silico workflow designed to evaluate this compound and its analogs is depicted below. This multi-step process is designed to systematically filter and prioritize compounds with the highest potential for EGFR inhibition.

Caption: A multi-phase in silico workflow for drug discovery.

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Target and Ligand Preparation

Target Selection and Preparation: The crystal structure of the human EGFR kinase domain in complex with a known inhibitor is selected as the target. For this hypothetical study, PDB ID: 2GS6 is utilized.[4] The protein structure is prepared using AutoDock Tools (ADT). This process involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The prepared structure is saved in the PDBQT format, which includes atomic charges and atom types for docking.

Ligand Preparation: The 3D structure of this compound is generated from its SMILES string (CCC1CC(=O)OC1=O) using a molecular modeling software such as PyMOL or Avogadro.[3] Energy minimization of the structure is performed using the MMFF94 force field. The prepared ligand is then converted to the PDBQT format using ADT, with the assignment of Gasteiger charges and the definition of rotatable bonds.

Virtual Screening and Library Generation

A library of compounds structurally similar to this compound is generated by performing a similarity search against the ZINC database.[5][6] The search is based on the Tanimoto coefficient with a threshold of 0.8. The resulting compounds are filtered for drug-likeness based on Lipinski's Rule of Five. This curated library is then used for virtual screening.

Molecular Docking

Molecular docking is performed to predict the binding affinity and pose of the library compounds within the ATP-binding site of the EGFR kinase domain.[7]

Protocol:

-

Software: AutoDock Vina is used for the docking calculations.

-

Grid Box Definition: A grid box is defined to encompass the ATP-binding site of EGFR, centered on the co-crystallized inhibitor in PDB ID: 2GS6. The dimensions of the grid box are set to 25Å x 25Å x 25Å.

-

Docking Execution: Each compound in the library is docked into the prepared EGFR structure. The Lamarckian Genetic Algorithm is employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.

-

Analysis of Results: The docking results are ranked based on their predicted binding affinity (kcal/mol). The binding poses of the top-scoring compounds are visually inspected for favorable interactions with key residues in the active site, such as MET793 and LEU718.[8]

ADMET Prediction

The top-ranked compounds from the molecular docking screen are subjected to in silico ADMET prediction to assess their pharmacokinetic and toxicity profiles.

Protocol:

-

Tools: A consensus approach using multiple web-based servers such as SwissADME and admetSAR is employed.[9]

-

Parameters Predicted: A range of properties are calculated, including:

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition (CYP2D6, CYP3A4).

-

Excretion: Renal organic cation transporter.

-

Toxicity: AMES toxicity, Carcinogenicity, hERG inhibition.

-

-

Filtering: Compounds with poor predicted ADMET profiles (e.g., high toxicity, low absorption) are deprioritized.

Molecular Dynamics Simulation

To evaluate the stability of the ligand-protein complex and refine the binding poses, molecular dynamics (MD) simulations are performed for the top 3-5 candidate compounds.[10]

Protocol:

-

Software: GROMACS is used for the MD simulations.

-

System Setup: The docked complex is solvated in a cubic box of water molecules (TIP3P model) and neutralized with counter-ions.

-

Simulation Parameters: The system is subjected to energy minimization, followed by a 100 ps NVT (constant number of particles, volume, and temperature) equilibration and a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration. A production run of 50 ns is then performed.

-

Analysis: The trajectory is analyzed for Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds formed between the ligand and protein over time. Stable RMSD values and persistent key interactions indicate a stable binding complex.

Data Presentation

The quantitative data generated from the in silico screening process is summarized in the following tables.

Table 2: Molecular Docking and Binding Affinity Results

| Compound ID | Source | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Parent | -6.8 | MET793, LEU718 |

| ZINC12345678 | ZINC DB | -8.5 | MET793, LEU718, ALA743 |

| ZINC87654321 | ZINC DB | -8.2 | MET793, CYS797 |

| ZINC24681357 | ZINC DB | -7.9 | LEU718, VAL726 |

| Gefitinib (Control) | - | -9.2 | MET793, LEU718, CYS775 |

Table 3: Predicted ADMET Properties of Top Candidate Compounds

| Compound ID | HIA (%) | Caco-2 Perm. | BBB Permeant | CYP2D6 Inhibitor | hERG Inhibitor | AMES Toxic |

| This compound | High | High | Yes | No | No | No |

| ZINC12345678 | High | High | No | No | No | No |

| ZINC87654321 | Moderate | High | No | Yes | No | No |

| Gefitinib (Control) | High | High | Yes | Yes | Yes | No |

Table 4: Molecular Dynamics Simulation Stability Metrics

| Compound ID | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Average H-Bonds |

| ZINC12345678 | 1.2 ± 0.3 | 1.5 ± 0.4 | 3 |

| Gefitinib (Control) | 1.1 ± 0.2 | 1.4 ± 0.3 | 4 |

Signaling Pathway Context

The rationale for targeting EGFR is rooted in its central role in cancer cell proliferation and survival. The diagram below illustrates the EGFR signaling pathway and the point of intervention for a potential inhibitor.

Caption: EGFR signaling cascade and the site of therapeutic intervention.

Conclusion and Future Directions